4-ジメチルアミノピリジン N-オキシド

概要

説明

Synthesis Analysis

The synthesis of DMAP-N-oxide derivatives involves various chemical reactions, highlighting the adaptability and reactivity of the compound. For example, the synthesis and characterization of 6-Chloro-4,4′-dimethyl-2,2′-bipyridine and its N-oxide form demonstrate the compound's ability to crystallize in different systems depending on its molecular structure. These structures are linked by weak interactions, with the N-oxide intermediate characterized by significant dihedral angles, indicating the spatial arrangement of molecules affecting their crystallization behavior (Conterosito et al., 2016).

Molecular Structure Analysis

The molecular structure of DMAP-N-oxide and its derivatives can be quite complex, as seen in studies involving crystallography and spectroscopy. For example, the X-ray and FTIR studies of a DMAP-N-oxide complex with 4-toluenesulphonic acid reveal intricate details about hydrogen bonding and molecular distances that dictate the compound's structural characteristics (Dega‐Szafran et al., 1999).

Chemical Reactions and Properties

DMAP-N-oxide participates in a variety of chemical reactions, contributing to its chemical properties. The formation of singlet oxygen during the deoxygenation of heteroarene N-oxides by dimethyldioxirane illustrates the compound's reactivity and potential for generating reactive oxygen species, which can be crucial in organic synthesis and potentially in therapeutic applications (Adam* et al., 1995).

Physical Properties Analysis

The physical properties of DMAP-N-oxide, such as crystal structure and stability, are essential for its application in chemical synthesis. Studies have detailed the crystal structure of DMAP-N-oxide dihydrate, highlighting the compound's planarity and the significant conjugation between the dimethylamino group and the pyridine ring, which are important for understanding its reactivity and interactions (Nakai et al., 1988).

Chemical Properties Analysis

The chemical properties of DMAP-N-oxide, such as its role as a catalyst in peptide coupling reactions, underscore its utility in organic synthesis. The effectiveness of DMAP-N-oxide in promoting the coupling of peptides with minimal racemization illustrates its potential as a valuable tool in the synthesis of complex biological molecules (Shiina et al., 2008).

科学的研究の応用

酸化反応における触媒

4-ジメチルアミノピリジン N-オキシドは、ベンジルブロミドとの組み合わせで、メチル芳香族化合物の選択的酸化のための触媒として作用する . 4-カルボキシピリジン、4-シアノピリジン、ピリジンなどの他のピリジン類似体よりも高い触媒活性を示す . さまざまなメチル芳香族化合物の sp3 混成炭素水素 (C–H) 結合を、分子状酸素で成功裏に酸素化することができる .

有機触媒

この化合物は、有機触媒において重要な役割を果たす . メチル芳香族化合物を酸素化芳香族化学物質に選択的に酸化することは、化学工業における基本的なプロセスである . 対応するカルボニル生成物は、プラスチック、合成繊維、医薬品、香料業界における汎用性の高いビルディングブロックである .

環境持続可能性

分子状酸素を末端酸化剤として用いた触媒酸化における 4-ジメチルアミノピリジン N-オキシドの使用は、経済的および環境的見地から魅力的である . このアプローチは、大量の化学廃棄物につながる KMnO4 や HNO3 などの化学量論的酸化剤の必要性を減らす .

金属フリー酸化

4-ジメチルアミノピリジン N-オキシドは、金属フリー酸化プロセスで使用されてきた . これは、有毒な金属イオンが生成物を汚染する可能性があり、金属触媒は失活する可能性があるため重要である

作用機序

Safety and Hazards

将来の方向性

4-Dimethylaminopyridine (DMAP) as a catalyst in combination with benzyl bromide was developed for the selective oxidation of methyl aromatics . DMAP exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine and pyridine . The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics were successfully oxygenated with molecular oxygen .

特性

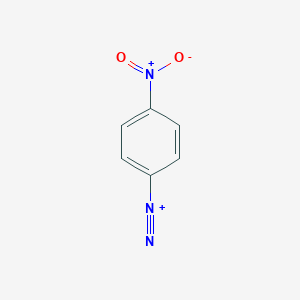

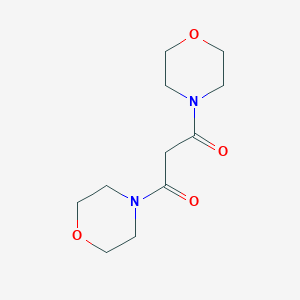

IUPAC Name |

N,N-dimethyl-1-oxidopyridin-1-ium-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8(2)7-3-5-9(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMNQOYCHMGCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143345 | |

| Record name | N,N-Dimethyl-4-pyridinamine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1005-31-8 | |

| Record name | N,N-Dimethyl-4-pyridinamine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)pyridine N-Oxide Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。